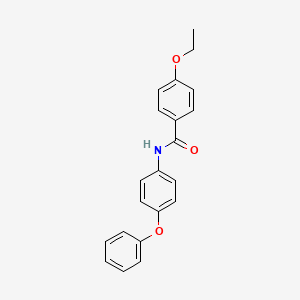

4-ethoxy-N-(4-phenoxyphenyl)benzamide

説明

4-Ethoxy-N-(4-phenoxyphenyl)benzamide is a benzamide derivative characterized by an ethoxy substituent at the para position of the benzoyl group and a 4-phenoxyphenylamine moiety. It is synthesized via coupling reactions involving substituted benzoyl chlorides and aromatic amines, as exemplified by the use of 2-iodo-N-(4-phenoxyphenyl)benzamide as a precursor, yielding a 33% purified product after recrystallization . The compound has garnered attention in pharmacological research, particularly for its modulation of potassium channels. For instance, 3-nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574), a structural analog, enhances human EAG1 (ether-a-go-go) channel inactivation while inhibiting ERG1 channel inactivation, demonstrating substituent-dependent bidirectional effects on ion channel gating .

特性

IUPAC Name |

4-ethoxy-N-(4-phenoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c1-2-24-18-12-8-16(9-13-18)21(23)22-17-10-14-20(15-11-17)25-19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJONPFCTVIHEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-phenoxyphenyl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 4-phenoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for 4-ethoxy-N-(4-phenoxyphenyl)benzamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature and pressure, to improve the overall efficiency and cost-effectiveness of the synthesis .

化学反応の分析

Types of Reactions

4-ethoxy-N-(4-phenoxyphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzamides .

科学的研究の応用

4-ethoxy-N-(4-phenoxyphenyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-ethoxy-N-(4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

類似化合物との比較

Nitro vs. Ethoxy Groups

- ICA-105574 (3-nitro-N-(4-phenoxyphenyl)benzamide): The nitro group at the 3-position confers distinct effects on potassium channels. At 2 µM, it enhances EAG1 inactivation (half-maximal inhibition at −73 mV) but inhibits ERG1 inactivation, likely due to interactions with voltage-sensing domains .

- No direct channel modulation data is available, but structural parallels suggest possible activity at higher concentrations.

Halogenated Derivatives

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) : Bromine substitution increases molecular weight and polarizability, influencing crystal packing (two molecules per asymmetric unit) and possibly bioavailability .

- 4-Ethoxy-N-(3-fluorophenyl)benzamide : Fluorine enhances metabolic stability and lipophilicity. This derivative is marketed as an agrochemical intermediate with 99% purity, highlighting industrial applicability .

Pharmacological Profiles of Related Benzamides

Spectroscopic Characterization

- IR Spectroscopy : Absence of νC=O (~1663–1682 cm⁻¹) in triazoles ([7–9]) confirms cyclization .

- NMR: ¹³C NMR of 4-ethoxy-N-(4-phenoxyphenyl)benzamide shows aromatic carbons at δ 121.10–165.94 ppm, consistent with benzamide scaffolds .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., NO₂): Enhance interactions with ion channel voltage sensors (e.g., ICA-105574’s effect on EAG1) .

- Electron-Donating Groups (e.g., OCH₃, OCH₂CH₃) : Improve metabolic stability but may reduce binding affinity to electrophilic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。